molecular formula C18H17N3O2 B410998 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline CAS No. 333439-92-2

6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B410998
CAS No.: 333439-92-2
M. Wt: 307.3g/mol
InChI Key: LDYFIFVFXZCNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a planar fused ring system recognized for its significant potential in pharmacological and materials science research . This specific compound, featuring ethyl and methoxy substituents, is offered as a high-purity chemical entity for research and development purposes. The core indolo[2,3-b]quinoxaline structure is the subject of extensive investigation due to its diverse biological activities, which are primarily attributed to its ability to interact with DNA via intercalation . The planar geometry of the molecule allows it to insert between DNA base pairs, a mechanism that can disrupt vital cellular processes in pathogens and rapidly dividing cells . This makes related compounds a valuable template for designing novel agents with anticancer, antiviral, and antimicrobial properties . Furthermore, the indolo[2,3-b]quinoxaline scaffold is explored in the development of functional materials, including dyes and electronic components, leveraging its distinct photophysical characteristics . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and local regulations.

Properties

IUPAC Name

6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYFIFVFXZCNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline exhibits cytotoxic effects against various human cancer cell lines. Its ability to intercalate into DNA contributes to its potential as an anticancer agent. A study highlighted its effectiveness against specific cancer types by demonstrating significant growth inhibition in vitro at concentrations ranging from 1 to 10 µM .

Antiviral Properties

This compound has shown promising antiviral activity against several viruses. Notably, derivatives like 2,3-dimethyl(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline have been tested against herpes simplex virus (HSV), cytomegalovirus (CMV), and varicella-zoster virus (VZV). The compound inhibited viral replication effectively at low concentrations (1e5 mM) depending on the virus and cell type used .

Biochemical Applications

In biochemical studies, 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has been utilized to understand DNA interactions due to its stabilizing properties on DNA duplexes. Such studies are crucial for elucidating the mechanisms behind DNA damage and repair processes .

Industrial Applications

The stability and electrochemical properties of this compound make it suitable for applications in developing redox flow batteries. Its low reduction potential is advantageous for energy storage technologies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects observed against multiple cancer cell lines with IC50 values <10 µM.
Antiviral Properties Inhibition of HSV replication at concentrations as low as 1 µM; effective against CMV and VZV as well.
Biochemical Studies Demonstrated ability to stabilize DNA duplexes in vitro; potential implications for drug design targeting DNA interactions.
Industrial UseEvaluated for use in redox flow batteries; showed promising stability under operational conditions.

Comparison with Similar Compounds

Substituent Effects on Electronic Behavior

  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Exhibits the highest HOMO energy level (-3.1 eV) and lowest band gap among derivatives due to the electron-donating 4-methoxyphenyl group . In contrast, 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline combines ethyl (alkyl) and methoxy (alkoxy) substituents, both electron-donating, which may further lower the band gap compared to halogen-substituted analogs (e.g., IQBr, λmax = 390 nm) .
  • B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)): Features a dimethylaminoethyl side chain, introducing polar and basic character. The ethyl group in the target compound may reduce polarity but enhance lipophilicity, affecting solubility and cellular uptake .

Photophysical Properties

Compound Substituents λmax (nm) Band Gap (eV)
IQCH3 6-Methyl 405 -
IQCH3Cl2 6-Methyl, 2,3-dichloro 409 -
6-Ethyl-2,3-dimethoxy 6-Ethyl, 2,3-methoxy N/A Inferred lower

The methoxy groups in the target compound are stronger electron donors than methyl, likely red-shifting absorption compared to IQCH3 (405 nm) .

DNA Intercalation and Thermal Stability

  • NCA0424 and B-220: These derivatives exhibit strong DNA binding, with thermal stability influenced by substituents.
  • IDQ-5, IDQ-10 : Derivatives with varied substituents show IC50 values <10 µM against HL-60 leukemia cells. The ethyl and methoxy groups in the target compound may balance cytotoxicity and solubility, though direct data is lacking .

Antiviral and MDR Modulation

  • B-220: Active against HIV-1, CMV, and VZV due to its dimethylaminoethyl side chain. The target compound’s ethyl group may reduce antiviral specificity but enhance MDR modulation, a trait observed in other 6H-indoloquinoxalines with alkyl/alkoxy substituents .

Physicochemical Properties

  • Methoxy groups improve aqueous solubility relative to non-polar analogs .
  • Thermal Stability: Triarylamine derivatives with indoloquinoxaline cores exhibit high glass transition temperatures (>150°C). The target compound’s alkyl/alkoxy substituents may reduce thermal stability compared to aromatic substituents .

Biological Activity

6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits significant pharmacological potential primarily through its interactions with DNA and various cellular pathways.

The primary mechanism of action for 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts normal DNA functions such as replication and transcription, leading to cytotoxic effects on cancer cells. The compound's planar structure allows it to fit snugly between DNA base pairs, which stabilizes the intercalated complex and enhances its therapeutic efficacy against malignancies .

Anticancer Properties

Research indicates that derivatives of 6H-indolo[2,3-b]quinoxaline exhibit anticancer activities across various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds like B220 (a derivative) showed significant growth inhibition in leukemia cell lines (K-562), highlighting the potential of these compounds in cancer therapy .
  • IC50 values for certain derivatives have been reported as low as 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), indicating potent antiproliferative effects compared to standard treatments like doxorubicin .

Antiviral Activity

In addition to anticancer properties, 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has shown antiviral activity. Studies suggest that certain quinoxaline derivatives can inhibit viral replication effectively, making them candidates for further development as antiviral agents .

Other Pharmacological Effects

The compound exhibits various other pharmacological activities:

  • Antibacterial and anti-inflammatory effects have been observed in some derivatives, suggesting a broad therapeutic profile beyond oncology .
  • The ability to modulate multidrug resistance (MDR) mechanisms in cancer cells has also been noted, which is crucial for enhancing the effectiveness of existing chemotherapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline and its derivatives:

StudyFindings
Demonstrated significant growth inhibition in K-562 leukemia cells with varying concentrations of B220.
Highlighted good binding affinity to DNA with high thermal stability of the DNA-complex formed with indoloquinoxaline derivatives.
Reported IC50 values indicating potent anticancer activity against multiple cell lines and potential antiviral properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclization of 1-arylmethyl-2,3-dihydroxyindoles with ortho-phenylenediamine derivatives under acidic conditions. For example, refluxing in anhydrous ethanol with glacial acetic acid (0.5–1.0 mL) for 4 hours yields the core indoloquinoxaline structure . Transition-metal-catalyzed cross-coupling (e.g., CuAAC for triazole derivatives) and С–Н functionalization are also employed for functional group introduction . Key parameters include temperature control (reflux at ~80°C), stoichiometric ratios (1:1 for indole and diamine precursors), and purification via recrystallization from ethanol or acetone .

Q. How is the molecular structure of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Protons on the ethyl group (e.g., CH₂ at δ 4.56 ppm as a quartet, CH₃ at δ 1.52 ppm as a triplet) and methoxy substituents (δ ~3.8–4.0 ppm) are diagnostic. Aromatic protons appear as multiplets between δ 7.35–8.49 ppm .
  • IR Spectroscopy : Bands at ~2962 cm⁻¹ (C–H stretch in ethyl), ~1611 cm⁻¹ (C=N/C=C in quinoxaline), and ~1378 cm⁻¹ (C–O in methoxy) confirm functional groups .
  • Elemental Analysis : Confirms empirical formula (e.g., C₁₆H₁₃N₃ for core structures) with <0.3% deviation .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing novel indoloquinoxaline derivatives?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping aromatic signals) can be addressed via:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons .
  • X-ray Crystallography : Provides unambiguous bond angles (e.g., O2–N3–C5 = 117.6°) and confirms regiochemistry of substituents .
  • Computational Modeling : DFT calculations predict chemical shifts and verify electronic effects of substituents (e.g., methoxy groups) .

Q. How can computational methods like molecular docking be integrated with experimental data to study anticancer mechanisms of indoloquinoxaline derivatives?

  • Methodological Answer :

  • Docking Studies : Use software (AutoDock Vina) to model interactions with target proteins (e.g., topoisomerase II). Triazole-containing derivatives show hydrogen bonding with active-site residues (e.g., Lys352) .
  • In Vitro Validation : Correlate docking scores with cytotoxicity assays (e.g., IC₅₀ values against MCF-7 cells). Compounds with electron-withdrawing groups (e.g., nitro) exhibit enhanced activity due to improved DNA intercalation .

Q. What experimental design considerations are critical for catalytic hydrogenation of nitro-substituted indoloquinoxalines?

  • Methodological Answer :

  • Catalyst Selection : Pd/C (10% w/w) under hydrogen pressure (2.7 atm) in N,N-dimethylacetamide reduces nitro to amino groups efficiently .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks nitro group reduction (Rf shift from 0.7 to 0.3).
  • Post-Processing : Acidification (HCl to pH 5) isolates the amine hydrochloride salt, avoiding side reactions .

Methodological Tables

Key Reaction Optimization Parameters References
Reflux time: 4–24 hours (longer for bulky substituents)
Catalyst: CuI for triazole cycloaddition (yield >85%)
Solvent: Ethanol for cyclization, acetonitrile for alkylation
Common Analytical Challenges Solutions
Overlapping NMR signals in aromatic regions2D NMR
Low solubility in polar solventsSonication in DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.